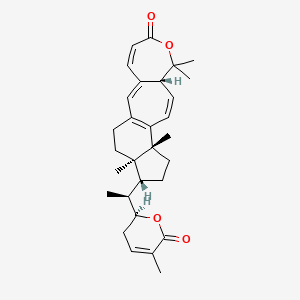
Lancilactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lancilactone B is a naturally occurring triterpene lactone isolated from the stems and roots of the plant Kadsura lancilimba. It belongs to the class of organoheterocyclic compounds and is known for its complex molecular structure, which includes a dihydropyranone ring. The compound has garnered significant interest due to its potential biological activities, including anti-HIV properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lancilactone B involves multiple steps, including oxidation, esterification, and cyclization reactions. One of the key steps in its synthesis is the formation of the dihydropyranone ring through a Diels-Alder reaction followed by oxidation and elimination reactions . The synthetic route typically starts with the preparation of a suitable diene and dienophile, which undergo a cycloaddition reaction to form the desired ring structure.
Industrial Production Methods
advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Lancilactone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a model for studying complex organic reactions and synthetic methodologies.
Wirkmechanismus
The mechanism of action of Lancilactone B involves its interaction with specific molecular targets and pathways. It is believed to inhibit HIV replication by interfering with viral enzymes and proteins essential for the virus’s life cycle. The compound’s unique structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from replicating .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lancilactone A: Another triterpene lactone isolated from the same plant, with similar biological activities.
Lancilactone C: Known for its potent anti-HIV properties and complex molecular structure.
Kadsulactone A: A related compound with distinct structural features and biological activities.
Uniqueness
Lancilactone B stands out due to its specific molecular structure, which includes a dihydropyranone ring and multiple stereocenters. This unique arrangement contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
218915-16-3 |
|---|---|
Molekularformel |
C30H38O4 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4,10-tetraen-6-one |
InChI |
InChI=1S/C30H38O4/c1-18-7-11-25(33-27(18)32)19(2)22-14-16-30(6)24-10-9-23-20(8-12-26(31)34-28(23,3)4)17-21(24)13-15-29(22,30)5/h7-10,12,17,19,22-23,25H,11,13-16H2,1-6H3/t19-,22+,23+,25-,29+,30-/m0/s1 |
InChI-Schlüssel |
MDQSFHBMUTXNSK-WJDWYOEMSA-N |
Isomerische SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=C[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC5C(=C4)C=CC(=O)OC5(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
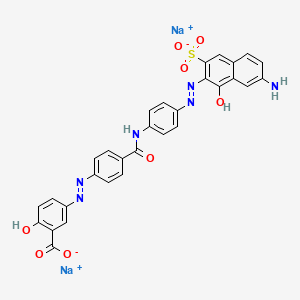


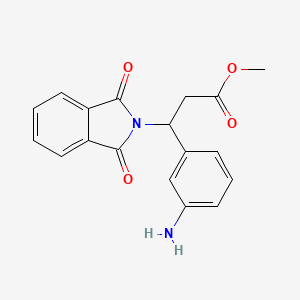
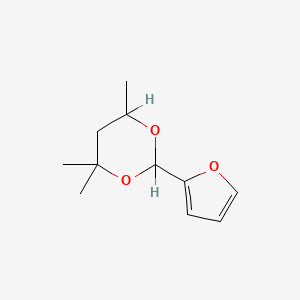
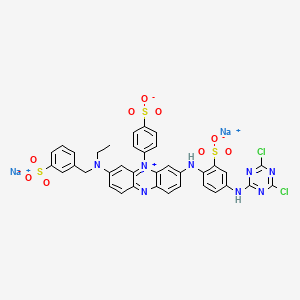
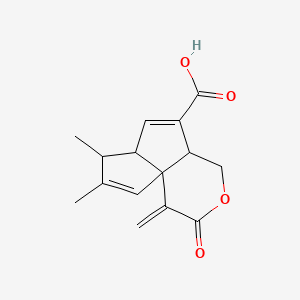

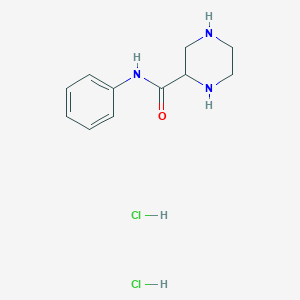
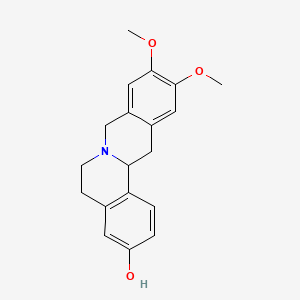
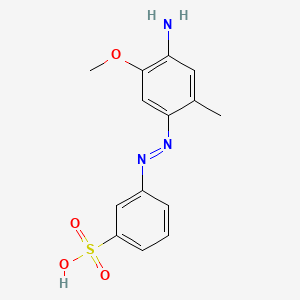
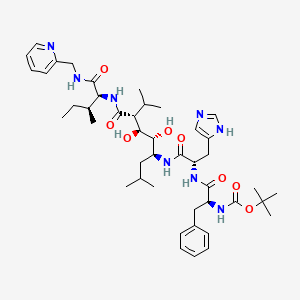
![(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)
